2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-15-7-2-1-6-14(15)17(23)20-12-9-16(22)21(10-12)13-5-3-4-11(19)8-13/h1-8,12H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNLINZXSYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 2-chlorobenzoyl chloride as the primary starting materials.
Formation of Intermediate: The reaction between 3-fluoroaniline and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine results in the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the pyrrolidinone ring, resulting in the final product, 2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinone ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogs
Heterocyclic Core Modifications
Pyrrolidinone vs. Pyrazole/Pyrimidine Derivatives
- Target Compound : The 5-oxopyrrolidin-3-yl group provides a lactam ring, enabling hydrogen bonding via the carbonyl oxygen.
- Analog (): N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide replaces pyrrolidinone with a pyrazolo-pyrimidine core.
- Analog (): 2-Bromo/chloro-N-(pyrazol-4-yl)benzamides feature a pyrazole ring. DFT studies indicate strong hydrogen bonding and electrostatic stabilization, similar to the target compound’s pyrrolidinone interactions .
Thiadiazole and Thiazolidinone Analogs
- Analog (): 2-Chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide incorporates a thiadiazole ring, increasing sulfur-mediated van der Waals interactions. The thiadiazole’s electron-withdrawing nature contrasts with the pyrrolidinone’s electron-rich carbonyl .
- Analog (): 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide features a thiazolidinone ring with a thioxo group. The Z-configuration and sulfur atom alter geometry and solubility compared to the target compound .
Substituent Effects
Halogenation Patterns
- Target Compound : 2-Chloro and 3-fluoro substituents create a meta-halogenated aromatic system, influencing dipole moments and lipophilicity (ClogP ~2.5 estimated).
- Analog (): 2-Chloro-N-(3-fluorophenyl)acetamide shares the 3-fluorophenyl group but lacks the pyrrolidinone ring. Crystallography reveals N—H⋯O hydrogen bonds forming C(4) chains, suggesting similar packing behavior in the target compound .
- Analog (): 5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide replaces pyrrolidinone with a methoxy group, reducing hydrogen-bonding capacity but enhancing π-donor effects .
Bulkier Substituents
Physicochemical and Crystallographic Insights
Hydrogen Bonding and Crystal Packing
- The target compound’s pyrrolidinone carbonyl and benzamide NH are likely to form intermolecular N—H⋯O and C—H⋯O bonds, akin to ’s acetamide analog .
- Analog () : Pyrazole-based benzamides exhibit energetic hydrogen bonds (DFT: −25 to −30 kcal/mol), suggesting the target compound may display similar stabilization .
Molecular Weight and Lipophilicity
Biological Activity
2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClFNO
- Molecular Weight : 290.75 g/mol
- CAS Number : 2411178-33-9
The biological activity of 2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antiproliferative Activity : Studies have shown that 2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide exhibits significant antiproliferative effects against several cancer cell lines. The IC values indicate its potency in inhibiting cell growth.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast) | 0.15 |
| HCT116 (Colon) | 0.24 |
| A549 (Lung) | 0.22 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In a study evaluating various derivatives, 2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide demonstrated potent inhibition of cell proliferation in breast, colon, and lung cancer cell lines. This suggests its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Further investigation revealed that the compound induces apoptosis in cancer cells through activation of the p53 pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
- Structure-Activity Relationship (SAR) : The structure of the compound plays a crucial role in its biological activity. Modifications in the fluorophenyl group and the oxopyrrolidine moiety have been shown to enhance or diminish its antiproliferative effects .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | γ-Keto ester, HCl | 60°C | EtOH | 70–75 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 80–100°C | DMF | 65–70 |
| 3 | 2-Chlorobenzoyl chloride, TEA | RT | THF | 85–90 |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the pyrrolidinone ring (δ 2.5–3.5 ppm for protons, δ 170–175 ppm for carbonyl carbons) and aromatic regions (δ 7.0–8.0 ppm for fluorophenyl/chlorobenzamide groups) .
- 19F NMR: Confirm fluorophenyl substitution (δ -110 to -120 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Use SHELXL for structural refinement; resolve torsional angles of the pyrrolidinone ring to confirm stereochemistry .
- HPLC: Monitor purity with a C18 column (acetonitrile/water, 0.1% TFA) at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Targeted Modifications:
- Vary halogen substituents (e.g., Cl → Br, F → CF₃) on the benzamide and phenyl groups.
- Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects .
- Biological Assays:
- Enzyme Inhibition: Test against autotaxin (ATX) or kinases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake: Measure logP values (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability .
Q. Table 2: Substituent Effects on ATX Inhibition
| Substituent (R₁/R₂) | IC₅₀ (nM) | logP |
|---|---|---|
| 3-F/2-Cl (Parent) | 12.5 | 3.2 |
| 3-CF₃/2-Cl | 8.7 | 3.8 |
| 4-NO₂/2-Cl | 45.0 | 2.5 |
Advanced: What challenges arise in resolving crystallographic data for this compound, and how can software tools like SHELXL address them?
Methodological Answer:
- Common Challenges:
- High-Resolution Refinement:
Q. Table 3: Crystallographic Data Metrics
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Resolution (Å) | 0.84 |
| R-factor (%) | 4.2 |
| Twinning Fraction | 0.32 (SHELXL) |
Advanced: How should researchers address contradictions in biological activity data across different studies?
Methodological Answer:
- Root Causes:
- Variability in assay conditions (e.g., ATP concentration in kinase assays).
- Differences in cell lines (e.g., HEK293 vs. HeLa) affecting target expression .
- Mitigation Strategies:
- Standardized Protocols: Adopt NIH/WHO guidelines for dose-response curves (e.g., 10-point IC₅₀) .
- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding kinetics .
- Data Reproducibility: Share raw datasets via public repositories (e.g., RCSB PDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
